6-chloro-5-hydroxy-3H-1,3-benzoxazol-2-one
Overview
Description
6-chloro-5-hydroxy-3H-1,3-benzoxazol-2-one is a derivative of benzoxazole, a bicyclic compound consisting of a benzene ring fused with an oxazole ring. This compound is known for its diverse pharmacological activities and is used in various scientific research fields .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-5-hydroxy-3H-1,3-benzoxazol-2-one typically involves the reaction of 2-aminophenol with chlorinating agents under specific conditions. One common method involves the use of 2-aminophenol and 1-formyl-o-carborane in the presence of FeCl3 as a catalyst, with toluene as the solvent at 110°C for 24 hours .
Industrial Production Methods
Industrial production methods for benzoxazole derivatives often involve large-scale reactions using optimized conditions to ensure high yield and purity. The use of nanocatalysts, metal catalysts, and ionic liquid catalysts has been explored to enhance the efficiency of these reactions .
Chemical Reactions Analysis
Types of Reactions
6-chloro-5-hydroxy-3H-1,3-benzoxazol-2-one undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include FeCl3 for oxidation, hydrazine hydrate for reduction, and ethyl chloroacetate for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, the reaction with ethyl chloroacetate yields ethyl 2-(2-((benzoxazol-2-ylthio)methyl)-1H-benzimidazol-1-yl)acetate .
Scientific Research Applications
6-chloro-5-hydroxy-3H-1,3-benzoxazol-2-one has a wide range of scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its antimicrobial and antifungal properties.
Medicine: Investigated for its potential anticancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of 6-chloro-5-hydroxy-3H-1,3-benzoxazol-2-one involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit the activity of certain enzymes and receptors, leading to its antimicrobial and anticancer effects .
Comparison with Similar Compounds
Similar Compounds
5-chloro-6-hydroxy-1,3-benzoxazol-2(3H)-one: A closely related compound with similar pharmacological activities.
6-bromo-5-chloro-1,3-benzoxazol-2(3H)-one: Another derivative with distinct properties
Uniqueness
6-chloro-5-hydroxy-3H-1,3-benzoxazol-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its wide range of applications make it a valuable compound in scientific research .
Properties
IUPAC Name |
6-chloro-5-hydroxy-3H-1,3-benzoxazol-2-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClNO3/c8-3-1-6-4(2-5(3)10)9-7(11)12-6/h1-2,10H,(H,9,11) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BUGQSHSQQQMZDL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=CC(=C1O)Cl)OC(=O)N2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClNO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70237028 | |
Record name | 3H-1,3-Benzoxazol-2-one, 6-chloro-5-hydroxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70237028 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.56 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
88412-29-7 | |
Record name | 3H-1,3-Benzoxazol-2-one, 6-chloro-5-hydroxy- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0088412297 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3H-1,3-Benzoxazol-2-one, 6-chloro-5-hydroxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70237028 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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